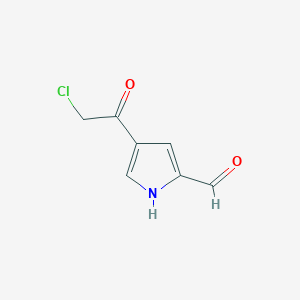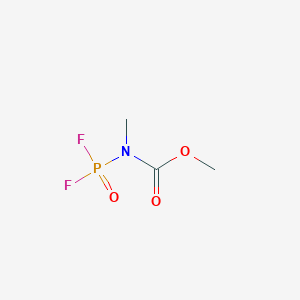
trans-2,5-Difluorocinnamic acid
Vue d'ensemble
Description
Trans-2,5-Difluorocinnamic acid, otherwise known as trans-2,5-DFCA, is a synthetic organic compound with a wide range of applications in the scientific research community. It is a difluorinated derivative of cinnamic acid and is used as a building block in the synthesis of other compounds. It is a versatile compound that can be used as a reagent, a catalyst, or a ligand in various experiments.
Applications De Recherche Scientifique
Transformation in Peat Soils : Trans-4-hydroxycinnamic acid can transform during the fractionation of humic substances, playing a significant role in humus formation in acidic peat soils (Katase, 1985).
Synthesis of trans-2-(Trifluoromethyl)cyclopropanes : These compounds can be synthesized using N-methyliminodiacetic acid boronate in Suzuki reactions with various coupling partners, showcasing moderate to excellent yields (Duncton & Singh, 2013).
Antioxidant Activities : Polyhydroxylated trans-restricted 2-arylcinnamic acid analogues have been found to possess higher antioxidant activities than natural antioxidants, with a synergistic effect resulting in higher than expected activity (Miliovsky et al., 2015).
Separation in Wine Production : Supercritical carbon dioxide can effectively separate three hydroxycinnamic acids from grape seeds and other natural substrates, potentially benefiting wine production (Murga et al., 2003).
Mass Spectrometry Applications : Fluorine atoms decrease the stability of α-difluorocinnamic acids, allowing for identification of geometrical isomers through mass spectrometry (Parakhnenko et al., 1984).
Conversion to Coumarins : Trans-o-fluorocinnamic acids can be converted to coumarins through thermal cyclisation, pyrolysis, and photolysis, yielding good coumarin derivatives (Heaney & Price, 1972).
Self-Assembling Micelles : A photo-responsive system composed of 2-methoxycinnamic acid can self-assemble into viscoelastic worm-like micelles, with UV light irradiation causing structural isomerization (Du et al., 2015).
Electrochemical Oxidation : Trans-3,4-dihydroxycinnamic acid at PbO2 electrodes shows potential for pollution abatement through efficient electrochemical oxidation methods (Amadelli et al., 2000).
Reactivity under Pressure : The reactivity of difluorocinnamic acids under ambient and high pressures has been studied, revealing insights into their structural transformations (Galica et al., 2018).
Pressure Influence on Photodimerization : The rate of photodimerization of 2,6-difluorocinnamic acid increases with pressure, demonstrating the influence of environmental conditions on chemical reactions (Galica et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(2,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWHCSKPALFWBI-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)/C=C/C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112898-33-6 | |
| Record name | trans-2,5-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

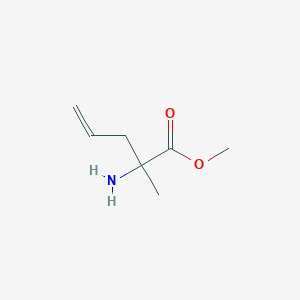

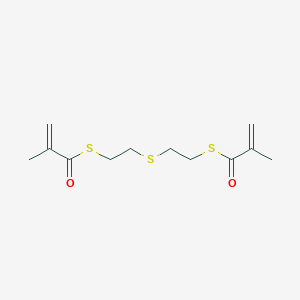
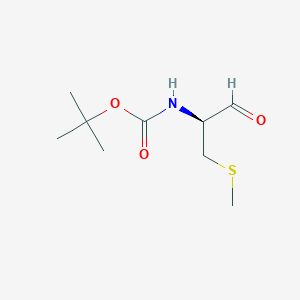
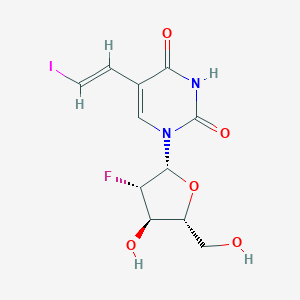
![Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B39343.png)


